molecular formula C6H14O4S B1346888 Dipropyl sulfate CAS No. 598-05-0

Dipropyl sulfate

Cat. No.: B1346888
CAS No.: 598-05-0
M. Wt: 182.24 g/mol
InChI Key: JYCKNDWZDXGNBW-UHFFFAOYSA-N
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Description

Dipropyl sulfate is an organic compound with the molecular formula C6H14O4S. It is a colorless to light yellow liquid that is primarily used as an alkylating agent in organic synthesis. This compound is known for its ability to introduce propyl groups into various molecules, making it valuable in the field of organic chemistry.

Preparation Methods

Dipropyl sulfate can be synthesized through several methods. One common synthetic route involves the reaction of di-n-propyl sulfite with a suitable oxidizing agent such as permanganate (VII) ion . This reaction typically occurs under controlled conditions to ensure the desired product is obtained. Industrial production methods may vary, but they generally involve similar principles of oxidation and careful control of reaction parameters.

Chemical Reactions Analysis

Dipropyl sulfate undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include bases like sodium hydroxide or potassium carbonate, which facilitate the nucleophilic attack on the sulfate group. The major products formed from these reactions depend on the nucleophile involved but typically include propylated derivatives of the starting materials.

Mechanism of Action

The mechanism by which dipropyl sulfate exerts its effects primarily involves its role as an alkylating agent. It introduces propyl groups into target molecules through nucleophilic substitution reactions. This process can modify the chemical and physical properties of the target molecules, leading to changes in their reactivity, solubility, and biological activity. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile being alkylated .

Comparison with Similar Compounds

Dipropyl sulfate can be compared with other alkylating agents such as:

This compound is unique in its ability to introduce propyl groups, which can impart different chemical and physical properties to the target molecules compared to methyl or ethyl groups.

Properties

IUPAC Name

dipropyl sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O4S/c1-3-5-9-11(7,8)10-6-4-2/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYCKNDWZDXGNBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOS(=O)(=O)OCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6060503
Record name Sulfuric acid, dipropyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

598-05-0
Record name Dipropyl sulfate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=598-05-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sulfuric acid, dipropyl ester
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulfuric acid, dipropyl ester
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Record name Sulfuric acid, dipropyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dipropyl Sulfate [Alkylating Agent]
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does dipropyl sulfate interact with chitin and what are the outcomes?

A1: this compound acts as an alkylating agent, reacting with the hydroxyl groups present in chitin. [] This reaction leads to the substitution of hydrogen atoms in the hydroxyl groups with propyl groups, forming O-propyl chitin derivatives. [] The degree of substitution (DS) achievable with this compound is relatively low compared to smaller alkylating agents like dimethyl sulfate. This is likely due to steric hindrance, where the larger propyl groups have difficulty accessing and reacting with all available hydroxyl groups. []

Q2: What is the impact of using this compound on the properties of fullerene (C60)?

A2: this compound plays a crucial role in the functionalization of fullerene (C60). When C60 is reduced with sodium in the presence of excess this compound, multiple propyl groups attach to the fullerene cage. [] This process results in highly propylated fullerene derivatives, with the number of propyl groups (n) reaching up to 24. [] Mass spectroscopy analysis reveals that C60(nC3H7)20 is the predominant product of this reaction. [] This modification with propyl groups can significantly alter the solubility, reactivity, and electronic properties of fullerene, opening avenues for diverse applications in materials science and nanotechnology.

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